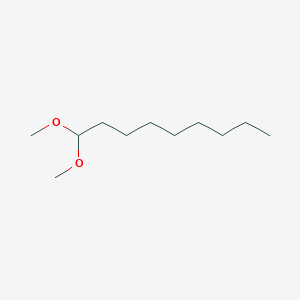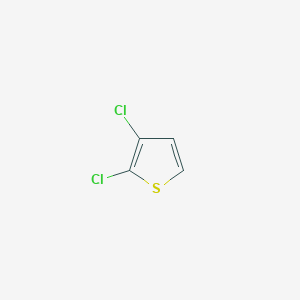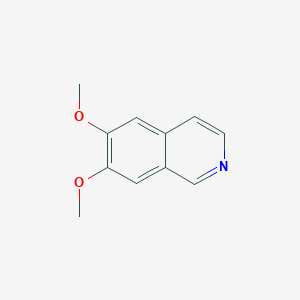
5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline, commonly known as DPAQ, is a fluorescent dye that is widely used in scientific research. It is a member of the family of quinoline-based fluorescent dyes, which are known for their high sensitivity and selectivity. DPAQ is particularly useful in biological research, where it is used as a fluorescent probe to study various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of DPAQ is based on its ability to fluoresce upon excitation with light of a specific wavelength. When DPAQ is excited with light, it absorbs the energy and undergoes a transition to a higher energy state. This transition is accompanied by the emission of light at a longer wavelength, which can be detected and measured. The intensity of the fluorescence is directly proportional to the concentration of DPAQ in the sample.
Biochemical and Physiological Effects:
DPAQ has been shown to have a minimal effect on biochemical and physiological processes, making it an ideal probe for studying these processes. It has been demonstrated to be non-cytotoxic and non-genotoxic, and it does not interfere with cellular processes or affect cellular viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPAQ is its high sensitivity and selectivity. It can detect low concentrations of biological molecules with high accuracy, making it a valuable tool in scientific research. Another advantage is its ease of use, as it can be easily incorporated into various experimental protocols. However, one limitation of DPAQ is its relatively low photostability, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of DPAQ in scientific research. One potential application is in the field of drug discovery, where it can be used to screen potential drug candidates for their ability to interact with specific biological targets. Another potential application is in the field of cancer research, where it can be used to study the mechanisms of cancer cell growth and proliferation. Overall, the unique properties of DPAQ make it a valuable tool in scientific research, with potential applications in various fields.
Métodos De Síntesis
The synthesis of DPAQ is a complex process that involves several steps. The first step is the synthesis of 5-amino-7-methylquinoline, which is then coupled with p-(dimethylamino)benzene diazonium salt to form the final product, DPAQ. The yield of DPAQ synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and reaction time.
Aplicaciones Científicas De Investigación
DPAQ has found extensive use in scientific research due to its unique properties. It is widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling. DPAQ is also used in the field of molecular imaging, where it is used to visualize and track biological molecules in living cells and tissues.
Propiedades
Número CAS |
17400-65-6 |
|---|---|
Nombre del producto |
5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline |
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(7-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-11-17-16(5-4-10-19-17)18(12-13)21-20-14-6-8-15(9-7-14)22(2)3/h4-12H,1-3H3 |
Clave InChI |
JEJUEEUEPOOUPB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)












